1-(8-(2-((2,5-Dimethylphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[8-[2-(2,5-dimethylanilino)-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-16-6-7-17(2)20(14-16)27-23(30)15-32-21-5-3-4-18-8-9-22(28-24(18)21)29-12-10-19(11-13-29)25(26)31/h3-9,14,19H,10-13,15H2,1-2H3,(H2,26,31)(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKVXOBYCLCTHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(8-(2-((2,5-Dimethylphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine core linked to a quinoline moiety, which is known for its diverse biological activities. The presence of the 2,5-dimethylphenyl group and the oxoethoxy substituent enhances the compound's lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound can be attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor of specific kinases, which are crucial in regulating cellular processes such as proliferation and survival.
- Inhibition of Anaplastic Lymphoma Kinase (ALK) :
- Impact on Cancer Pathways :
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the piperidine and quinoline structures significantly affect the potency and selectivity of the compound. For instance:
- Substituents on the quinoline ring can enhance binding affinity to target proteins.
- The introduction of electron-donating or withdrawing groups can modulate the compound's overall activity.
Summary of Biological Activities
| Activity Type | Target | IC50/EC50 Value | Reference |
|---|---|---|---|
| ALK Inhibition | Anaplastic Lymphoma Kinase | 0.174 μM | |
| WNT Pathway Modulation | DVL1 Protein | EC50 = 0.49 μM | |
| Anticancer Activity | Various Cancer Cell Lines | Varies |
Case Study 1: Anticancer Efficacy
In vitro studies demonstrated that derivatives of this compound effectively inhibited cell proliferation in cancer cell lines expressing wild-type APC, showcasing its potential as an anticancer agent.
Case Study 2: Kinase Selectivity
Further investigations into kinase selectivity revealed that modifications to the piperidine ring could enhance selectivity over related kinases such as IGF1R, which is critical for minimizing off-target effects during therapeutic applications.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocyclic Modifications
Compound A : 1-{2-[3-(2,5-Dimethylphenyl)-5-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}piperidine-4-carboxamide
- Structural Difference: Replaces the quinoline core with a dihydropyrazole ring.
- Impact: The pyrazolyl group may reduce π-π stacking interactions compared to quinoline but improve metabolic stability.
Compound B : 2-(4-Methoxyphenyl)-2-oxoethyl 1-(8-quinolinylsulfonyl)-4-piperidinecarboxylate
- Structural Difference: Incorporates a sulfonyl linker and methoxyphenyl ester instead of the amino-oxoethoxy group.
- Impact: The sulfonyl group enhances electronegativity and may improve solubility.
Substituent Effects on Binding and Bioactivity
2,5-Dimethylphenyl vs. 4-Ethoxyphenyl (Compound A) :
- The 2,5-dimethylphenyl group (target compound) provides steric hindrance and lipophilicity, favoring hydrophobic binding pockets. In contrast, the 4-ethoxyphenyl group (Compound A) introduces electron-donating effects, which may alter electronic interactions with targets like kinases or DNAJA1 .
Fluorophenyl Substituent (Compound C) : 1-{2-[(5-Amino-2-fluorophenyl)amino]-2-oxoethyl}piperidine-4-carboxamide
- Structural Difference : Substitutes 2,5-dimethylphenyl with a fluorophenyl group.
- Impact: Fluorine’s electronegativity enhances metabolic stability and membrane permeability.
Molecular Weight and Pharmacokinetics
- Higher molecular weight in the target compound may limit blood-brain barrier penetration but improve plasma protein binding. Compound C’s lower weight (294.32) suggests better bioavailability but reduced target engagement due to simpler structure .
Q & A
Advanced Research Question
- Quinoline Modifications : Introduce electron-withdrawing groups (e.g., fluorine at the 8-position) to enhance receptor binding via π-stacking, as seen in fluorinated quinoline analogs .
- Piperidine Carboxamide Adjustments : Replace the carboxamide with sulfonamide groups to evaluate solubility-impacting hydrogen-bonding interactions.
- Ethoxy Linker Optimization : Test shorter/longer alkyl chains to balance lipophilicity and metabolic stability. Use in vitro assays (e.g., enzyme inhibition, cell viability) to correlate structural changes with activity .
What computational methods are effective in predicting the compound’s interaction with biological targets?
Advanced Research Question
- Molecular Docking : Use software like AutoDock Vina to model binding poses with target proteins (e.g., kinases or GPCRs). Focus on the quinoline ring’s interaction with hydrophobic pockets and the carboxamide’s hydrogen bonding.
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories, analyzing root-mean-square deviation (RMSD) to identify conformational shifts.
- QSAR Modeling : Train models on analogs (e.g., methyl 4-(quinolin-8-yloxy)pyrrolidine-2-carboxylate derivatives) to predict IC₅₀ values .
How should stability challenges related to labile functional groups (e.g., amide bonds) be addressed during storage?
Basic Research Question
- Storage Conditions : Keep at –20°C under inert gas (argon) to prevent hydrolysis. Use amber vials to avoid photodegradation.
- Stabilizing Additives : Include antioxidants (e.g., BHT at 0.01% w/v) in solution formulations.
- Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (trehalose or mannitol) to maintain integrity .
What experimental strategies resolve contradictions in biological activity data across assays?
Advanced Research Question
- Assay Cross-Validation : Replicate results in orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity).
- Control Standardization : Use reference compounds (e.g., known kinase inhibitors) to calibrate assay conditions.
- Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to quantify variability between high-throughput screening (HTS) and low-throughput methods .
What methodologies identify the compound’s primary biological targets and off-target effects?
Advanced Research Question
- Chemoproteomics : Use immobilized compound probes in pull-down assays with cell lysates, followed by LC-MS/MS to identify bound proteins.
- Kinase Profiling : Screen against panels of 400+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM concentration.
- CRISPR-Cas9 Knockout Models : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
How can enantiomeric purity be ensured during synthesis, and what are the implications for bioactivity?
Advanced Research Question
- Chiral Chromatography : Use CHIRALPAK® columns (e.g., IA or IB) with heptane/isopropanol gradients to resolve enantiomers.
- Circular Dichroism (CD) : Confirm absolute configuration by matching experimental CD spectra to computational predictions.
- Bioactivity Testing : Compare racemic mixtures vs. pure enantiomers in dose-response assays; e.g., (S)-enantiomers of piperidine carboxamides often show 10-fold higher potency than (R)-forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
